molecular formula C18H19NO3 B2441540 (4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2097913-62-5

(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2441540
CAS No.: 2097913-62-5
M. Wt: 297.354
InChI Key: VOOKTBJSBKEZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic chemical compound designed for advanced scientific research and development. Its molecular structure incorporates a 7-methoxybenzofuran scaffold linked to a 4-cyclopropylidenepiperidine moiety via a methanone bridge. The 7-methoxybenzofuran component is a privileged structure in medicinal chemistry, known to contribute to diverse biological activities and is frequently explored in the development of novel therapeutic agents . The strategic inclusion of the cyclopropylidene group is significant, as cyclopropane rings are intentionally incorporated into drug candidates to improve metabolic stability by reducing susceptibility to oxidative metabolism due to their high C–H bond dissociation energy . This makes the compound of particular interest for pharmacokinetic optimization studies and for researchers investigating structure-activity relationships (SAR) in medicinal chemistry programs. The specific molecular architecture suggests potential applications as a key intermediate or building block in organic synthesis, as well as a candidate for screening against various biological targets. Researchers are exploring its potential in multiple fields, including chemistry as a building block for synthesizing more complex molecules, and in biology for its potential antimicrobial and antiviral properties . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-15-4-2-3-14-11-16(22-17(14)15)18(20)19-9-7-13(8-10-19)12-5-6-12/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOKTBJSBKEZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(=C4CC4)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and benzofuran intermediates, followed by their coupling under specific conditions. For instance, the piperidine derivative can be synthesized through reductive amination, while the benzofuran moiety can be prepared via cyclization reactions involving appropriate starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield benzofuran-2,3-dione, while reduction of the carbonyl group may produce the corresponding alcohol .

Scientific Research Applications

(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • **(4-Fluorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
  • **(3,4-Dichlorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
  • **(4-Bromobenzyl)piperidin-4-yl](4-fluorophenyl)methanol

Uniqueness

(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylidene group adds rigidity to the molecule, potentially enhancing its stability and specificity in interactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis involves coupling a 4-cyclopropylidenepiperidine derivative with a 7-methoxybenzofuran-2-carbonyl precursor. Key steps include nucleophilic acyl substitution under basic conditions. Sodium hydride or potassium carbonate in solvents like DMF or THF (60–80°C) achieves yields up to 75% . Industrial-scale production may use continuous flow processes with automated temperature and pressure control to optimize purity .

Q. How can researchers characterize the structural integrity of this compound?

  • 1H-NMR : Critical for confirming moieties (e.g., methoxy group at δ 3.82 ppm, aromatic protons at δ 6.92–7.84 ppm) .
  • HPLC : Employ C18 columns with methanol/buffer mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) for purity assessment .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What analytical methods ensure batch-to-batch consistency in physicochemical properties?

  • Melting point analysis : Detects polymorphic variations.
  • XRD : Resolves crystallinity differences impacting solubility .
  • Stability testing : Accelerated degradation studies under varying pH/temperature conditions identify labile groups (e.g., methoxy or cyclopropylidene) .

Advanced Research Questions

Q. How should discrepancies in reported biological activity data be resolved?

Contradictions may arise from assay variability (cell lines, concentrations) or impurities. Mitigation strategies:

  • Orthogonal purity validation : Combine HPLC with elemental analysis .
  • Standardized assays : Fix incubation times (e.g., 24–48 hours) and DMSO concentrations (<0.1%) .
  • Counter-screens : Rule out off-target effects using kinase panels or receptor-binding assays .

Q. What frameworks guide structure-activity relationship (SAR) studies for bioactivity optimization?

  • Analog synthesis : Modify benzofuran substituents (e.g., 5-methoxy vs. 7-methoxy) and cyclopropylidene ring size .
  • Pharmacological profiling : Test across targets (e.g., serotonin receptors, CYP450 isoforms) to identify selectivity.
  • QSAR modeling : Correlate steric/electronic parameters (Hammett constants, logP) with activity trends .

Q. Which computational strategies predict target interaction mechanisms?

  • Molecular docking : Prioritize targets with hydrophobic pockets (e.g., kinases) where benzofuran engages in π-π interactions .
  • Molecular dynamics (MD) : Simulate binding stability (100 ns trajectories) and compute binding free energy (MM-PBSA) .
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Q. How can researchers address solubility challenges in in vivo studies?

  • Prodrug design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
  • Nanocarrier systems : Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.